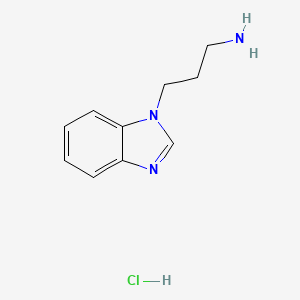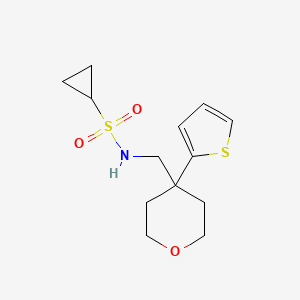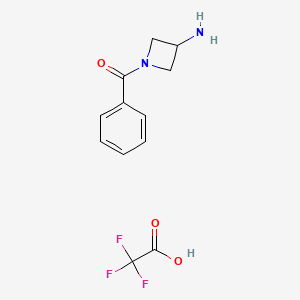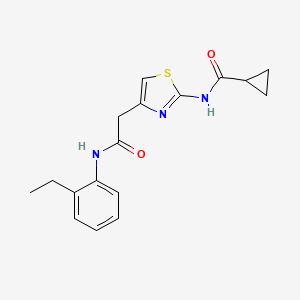![molecular formula C17H13ClF5NO4 B2818279 N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide CAS No. 324771-93-9](/img/structure/B2818279.png)
N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. Unfortunately, the specific physical and chemical properties for this compound are not available in the searched resources .Scientific Research Applications
Molecular Structure and Synthesis Techniques
Studies have been dedicated to understanding the molecular structure of similar compounds through crystallography and theoretical calculations. For example, research by Karabulut et al. (2014) delved into the molecular structure of related benzamide derivatives, employing single-crystal X-ray diffraction and Density Functional Theory (DFT) calculations. This research highlighted the influence of intermolecular interactions on molecular geometry, emphasizing the minor yet significant impacts on bond lengths, angles, and particularly on the dihedral angles and rotational conformations of aromatic rings (Karabulut et al., 2014).
Pharmacological Activities
Another domain of research has investigated the pharmacological activities of structurally related benzamide derivatives. A study by Abdulla et al. (2014) synthesized a series of substituted pyrazole derivatives from benzamides, which were prepared from a related starting material. The pharmacological screening of these compounds demonstrated less toxicity and good anti-inflammatory activities (Abdulla et al., 2014).
Photoinduced Intramolecular Charge Transfer
Research on N-aryl-substituted trans-4-aminostilbenes, bearing resemblance in structural motifs to the compound , has revealed substituent-dependent photoinduced intramolecular charge transfer phenomena. These findings could provide insights into the electronic properties and potential applications of the target compound in photochemical or photophysical contexts (Yang et al., 2004).
Antimycobacterial Activity
Furthermore, research on benzamides and their thioxo analogues, including their antimycobacterial activity against Mycobacterium tuberculosis and other strains, has been conducted. This showcases the potential of benzamide derivatives in medicinal chemistry and drug development for infectious diseases (Kozic et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications and safety profile could also be areas of future research .
properties
IUPAC Name |
N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF5NO4/c1-26-13-8-9(6-7-12(13)27-16(20)21)14(25)24-10-4-2-3-5-11(10)28-17(22,23)15(18)19/h2-8,15-16H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZVVSHINJADLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC(C(F)Cl)(F)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2818198.png)



![N-[3-(3-Methylphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2818205.png)





![[1-Amino-3-(trimethylsilylmethyl)cyclobutyl]methanol;hydrochloride](/img/structure/B2818215.png)
![1-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea](/img/structure/B2818217.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2818218.png)
